Ethyl 2-(chloromethyl)quinoline-3-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(chloromethyl)quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2/c1-2-17-13(16)10-7-9-5-3-4-6-11(9)15-12(10)8-14/h3-7H,2,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYNOJJRGRJQERN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC=CC=C2N=C1CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(chloromethyl)quinoline-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl 2-(halogenmethyl)quinoline-3-carboxylates with appropriate reagents. For instance, the Williamson reaction can be employed, where ethyl 2-(halogenmethyl)quinoline-3-carboxylates react with 8-hydroxyquinolines in the presence of potassium carbonate in acetonitrile . Another method involves the use of molecular iodine as a catalyst in ethanol, providing a mild and efficient route for the synthesis of quinoline derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and microwave-assisted synthesis are some of the advanced techniques employed to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(chloromethyl)quinoline-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with different nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline-3-carboxylic acid derivatives or reduction to form corresponding alcohols.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form more complex structures.
Common Reagents and Conditions
Potassium Carbonate: Used in the Williamson reaction for the substitution of the halogenmethyl group.
Molecular Iodine: Acts as a catalyst in ethanol for the synthesis of quinoline derivatives.
Acetonitrile: Commonly used as a solvent in various reactions involving this compound.
Major Products Formed
The major products formed from the reactions of this compound include substituted quinoline derivatives, quinoline-3-carboxylic acids, and quinoline-based alcohols.
Scientific Research Applications
Synthesis and Derivative Formation
Ethyl 2-(chloromethyl)quinoline-3-carboxylate serves as a versatile intermediate in the synthesis of various quinoline derivatives. Its chloromethyl group facilitates nucleophilic substitution reactions, allowing for the introduction of diverse functional groups.
Key Synthesis Methods:
- Friedländer Condensation: This method is commonly used to synthesize quinoline derivatives from aniline and ketones, providing a pathway to obtain this compound as a precursor for further modifications .
- Williamson Ether Synthesis: The chloromethyl group can react with phenols to form aryloxymethyl ethers, which can be further transformed into carboxylic acids or other functionalized derivatives .
Biological Activities
Research has highlighted the antitumor activity of compounds derived from this compound. For instance, derivatives synthesized through one-pot reactions have shown significant inhibitory activity against various human cancer cell lines.
Antitumor Activity:
- A study evaluated the antitumor effects of bis(styryl)quinoline derivatives derived from this compound. Compounds exhibited IC50 values ranging from 0.77 to 2.36 μM against cancer cell lines such as A549 and HT29, outperforming standard chemotherapy agents like cisplatin .
Antimicrobial Properties:
- Another application includes screening for antimicrobial activities against gram-positive bacteria, where derivatives demonstrated promising results .
Case Study 1: Antitumor Activity Evaluation
A series of bis(styryl)quinoline-3-carboxylates were synthesized using this compound as a starting material. The MTT assay results indicated that certain derivatives had notable cytotoxic effects on lung (A549) and colorectal (HT29) cancer cells, suggesting potential for development as therapeutic agents .
Case Study 2: Synthesis of Methylenedioxy-bearing Derivatives
Researchers successfully synthesized methylenedioxy-bearing quinoline derivatives through a one-pot reaction involving this compound. This approach yielded compounds with good overall yields (52–82%) and established their structures via spectral analysis .
Data Table: Summary of Findings
Mechanism of Action
The mechanism of action of ethyl 2-(chloromethyl)quinoline-3-carboxylate involves its interaction with various molecular targets and pathways. The quinoline ring structure allows it to bind to specific enzymes and receptors, modulating their activity. For example, quinoline derivatives are known to inhibit the activity of certain enzymes involved in DNA replication and repair, making them effective as anticancer agents . Additionally, the chloromethyl group can undergo substitution reactions, leading to the formation of bioactive compounds that can interact with cellular targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
The reactivity and applications of ethyl 2-(chloromethyl)quinoline-3-carboxylate are contextualized below against structurally related quinoline derivatives.
Table 1: Comparative Analysis of this compound and Analogues
Key Findings:
Substituent Effects: The chloromethyl group at C2 is pivotal for nucleophilic substitutions, enabling diverse functionalizations (e.g., phosphonate or aryloxymethyl group formation) . Halogen Variation: Bromine at C4 (in 4-bromomethyl analogues) enhances reactivity in Arbuzov reactions compared to chlorine, facilitating higher yields of styryl derivatives . Aromatic Extensions: Benzo[h]quinoline derivatives exhibit redshifted UV-Vis absorption due to extended conjugation, critical for fluorescence applications .
Biological Activity: Antitumor Potency: Bis(styryl) derivatives from ECQMCE analogues show superior cytotoxicity (IC50 < 1 μM) compared to simpler esters (e.g., ethyl 6-chloroquinoline-3-carboxylate) . Antimicrobial Scope: 6-Chloro-substituted variants (e.g., ethyl 6-chloro-2-(chloromethyl)quinoline-3-carboxylate) demonstrate broader antibacterial activity than non-chlorinated counterparts .
Synthetic Challenges: Scale-Up Limitations: Mizuno’s method for 4-phenyl derivatives faces reproducibility issues, necessitating alternative routes . Byproduct Formation: Arbuzov reactions with ECQMCE require ZnBr2 catalysis but often yield <30% without optimized conditions .
Biological Activity
Ethyl 2-(chloromethyl)quinoline-3-carboxylate is a compound of interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article will explore its synthesis, biological activities, structure-activity relationships (SAR), and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves a variety of methods, including the Friedländer condensation reaction. This method allows for the formation of quinoline derivatives through the reaction of substituted benzaldehydes with ethyl acetoacetate in the presence of acid catalysts. The chloromethyl group is introduced via halogenation reactions, making it a versatile intermediate for further modifications.
Biological Activities
This compound has been investigated for various biological activities, including:
- Antitumor Activity : A series of studies have demonstrated that derivatives of quinoline, including those with chloromethyl groups, exhibit significant antitumor properties. For instance, compounds derived from this compound showed potent inhibitory activity against human cancer cell lines such as A549 (lung cancer), HT29 (colon cancer), and T24 (bladder cancer). The IC50 values for some derivatives were reported as low as 0.77 μM, indicating strong cytotoxic effects compared to standard chemotherapeutics like cisplatin .
- Antimicrobial Activity : Research has also highlighted the potential antimicrobial properties of quinoline derivatives. This compound has been explored for its efficacy against various bacterial strains and fungi, suggesting its potential use in treating infectious diseases .
- Inhibition of Photosynthetic Electron Transport : Quinoline derivatives have shown activity in inhibiting photosynthetic electron transport in chloroplasts, which is crucial for plant metabolism. This activity was quantified with IC50 values indicating moderate effectiveness compared to standard inhibitors .
Structure-Activity Relationships (SAR)
The biological activity of this compound and its derivatives can be influenced by various structural modifications. Key findings include:
- Substituent Effects : The presence of electron-donating or withdrawing groups on the aromatic ring significantly impacts the compound's biological activity. For example, methoxy substituents at specific positions have been shown to enhance antitumor efficacy .
- Chloromethyl Group : The chloromethyl group is critical for nucleophilic substitution reactions, which can lead to the formation of more complex and potentially more active derivatives .
- Pharmacokinetics : The chemical structure influences absorption, distribution, metabolism, and excretion (ADME) properties, which are essential for determining the therapeutic potential of these compounds .
Case Studies
Several case studies have illustrated the effectiveness of this compound derivatives:
- Antitumor Efficacy : In a study assessing a range of quinoline derivatives against A549 and HT29 cell lines, compounds exhibited IC50 values significantly lower than those of traditional chemotherapeutics. For instance, compound 3k showed an IC50 value of 0.77 μM against HT29 cells, demonstrating its potential as a lead compound for further development .
- Antimicrobial Screening : Another study evaluated various quinoline derivatives against Mycobacterium tuberculosis and other pathogens. The results indicated that certain modifications led to enhanced antimicrobial activity compared to existing treatments .
Q & A
Q. What are standard synthetic protocols for Ethyl 2-(chloromethyl)quinoline-3-carboxylate?
The compound is typically synthesized via nucleophilic substitution reactions. For example, ethyl 2-(bromomethyl)quinoline-3-carboxylate can react with amines (e.g., 3-morpholinopropan-1-amine) in acetonitrile using NaHCO₃ as a base at room temperature for 10 hours . Purification involves silica gel chromatography (MeOH/EtOAc, 1:20 v/v) and crystallization via slow evaporation of petroleum ether/dichloromethane. Ultrasound-assisted one-pot methods using K₂CO₃ and PEG-400 as phase-transfer catalysts in refluxing acetonitrile have also been reported, enabling efficient synthesis of derivatives .
Q. How is structural characterization performed for this compound?
X-ray crystallography is critical for confirming molecular geometry. Single crystals are grown via slow evaporation of solvent mixtures (e.g., petroleum ether/dichloromethane), and refinement includes isotropic treatment of water H-atoms and riding models for other H-atoms . Spectroscopic characterization combines IR (C=O and C-Cl stretches), ¹H/¹³C NMR (quinoline ring protons at δ 7.5–8.5 ppm, chloromethyl at δ 4.5–5.0 ppm), and HRMS for molecular ion validation .
Q. What are common derivatization strategies for this compound?
The chloromethyl group undergoes nucleophilic substitution or coupling reactions. For instance:
- Williamson ether synthesis : Reacting with phenols or alcohols under basic conditions to form 2-(aryloxymethyl) derivatives .
- Ultrasound-assisted one-pot reactions : Coupling with salicylaldehydes or hydroxyacetophenones to synthesize benzo/naphthofuran-fused quinoline carboxylates .
- Amine substitution : Reacting with piperazine derivatives to generate pharmacologically relevant analogs .
Advanced Research Questions
Q. How do reaction conditions impact synthetic yields in Friedländer quinoline synthesis?
Yields vary with catalysts and methods. For example:
- Microwave irradiation with HCl catalyst: Moderate yields (50–60%) but rapid reaction times .
- Ultrasound-assisted KHSO₄ catalysis : Improved yields (75–80%) due to enhanced mass transfer .
- Ce(IV)-catalyzed reactions : High yields (84%) at room temperature without chromatographic purification . Contradictions in reported yields highlight the need for systematic optimization of solvent, catalyst loading, and energy input.
Q. What mechanistic insights explain competing pathways in cyclopropanation-ring expansion reactions?
Rh(II)-catalyzed reactions with indoles and halodiazoacetates proceed via carbenoid intermediates. While indoles typically alkylate at the 3-position, the dominant product is ethyl quinoline-3-carboxylate due to ring expansion. Computational studies suggest that electron-deficient carbenoids favor quinoline formation over indole adducts, with catalytic Rh(II) reducing byproducts compared to thermal reactions .
Q. How can solvent systems address solubility challenges in derivatization?
Deep eutectic solvents (e.g., 1,3-dimethylurea/L-(+)-tartaric acid) improve solubility and reaction efficiency for styrylquinoline derivatives. These solvents enhance yields (85–92%) while enabling eco-friendly synthesis without volatile organic compounds .
Q. What strategies resolve contradictions in antibacterial activity data for quinoline derivatives?
Discrepancies in bioactivity often arise from substituent positioning. For example:
- Pyrrolo-fused derivatives : Exhibit moderate activity against S. aureus (MIC = 32 µg/mL) due to enhanced membrane penetration .
- Fluoro/chloro-substituted analogs : Improved Gram-negative activity (e.g., E. coli MIC = 16 µg/mL) via topoisomerase inhibition . Dose-response assays and molecular docking are recommended to clarify structure-activity relationships.
Q. What safety protocols are critical for handling chloromethyl intermediates?
Q. How can computational modeling optimize synthetic routes?
Density functional theory (DFT) calculations predict reaction pathways and transition states. For example, modeling the Friedländer reaction identifies energy barriers for cyclization steps, guiding catalyst selection (e.g., Ce(IV) lowers activation energy by 15 kcal/mol compared to HCl) .
Q. What analytical methods validate purity in scaled-up synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
